4-(Trifluoromethyl)benzenecarboximidamide

Descripción general

Descripción

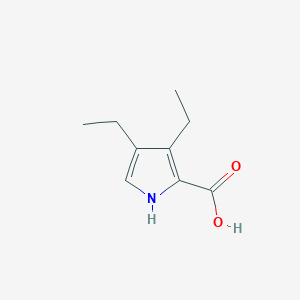

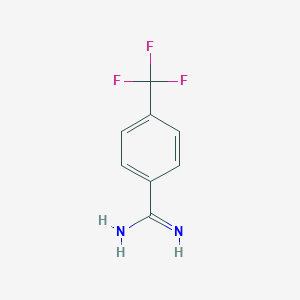

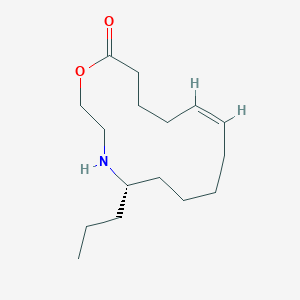

4-(Trifluoromethyl)benzenecarboximidamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzene ring which is further substituted with a carboximidamide group. This structure is related to various research areas, including the synthesis of polyimides, coordination polymers, and the study of molecular properties through quantum mechanical calculations .

Synthesis Analysis

The synthesis of compounds related to this compound often involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of related fluorinated polyimides includes the use of aromatic diamines with trifluoromethyl groups, which are polymerized with various aromatic tetracarboxylic acid dianhydrides . The synthesis of coordination polymers also involves the use of aromatic acids, such as benzene tricarboxylic acid, to construct complex structures .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using quantum mechanical calculations and spectroscopic techniques. These studies provide detailed information on vibrational frequencies, molecular electrostatic potential, and intramolecular contacts. For example, the molecular structure and vibrational frequencies of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, were obtained using Density Functional Theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of compounds containing the trifluoromethyl group can be predicted by mapping the molecular electrostatic potential, which helps in identifying sites for electrophilic and nucleophilic attacks. The presence of the trifluoromethyl group can significantly influence the electronic properties of the molecule and, consequently, its reactivity .

Physical and Chemical Properties Analysis

Compounds with the trifluoromethyl group, such as those studied in the provided papers, exhibit a range of physical and chemical properties. For instance, fluorinated polyimides show excellent thermal stability, low moisture absorption, and high hygrothermal stability. They also possess outstanding mechanical properties, making them suitable for advanced microelectronic applications . The coordination polymers constructed from benzene tricarboxylic acid demonstrate interesting thermal and magnetic properties, which can be tailored by varying the metal ions in the structure . The solid-state structures of related carboximidamides display strong intramolecular hydrogen bonding and additional intermolecular interactions, which can affect their physical properties .

Aplicaciones Científicas De Investigación

Electrolyte Additive for High Voltage Lithium Ion Batteries

4-(Trifluoromethyl)benzenecarboximidamide derivatives, such as 4-(Trifluoromethyl)-benzonitrile, have been used as novel electrolyte additives in lithium nickel manganese oxide cathodes for high voltage lithium-ion batteries. This application enhances the cyclic stability and capacity retention of the batteries significantly (Huang et al., 2014).

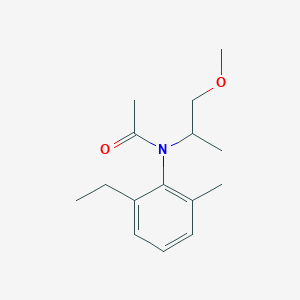

Soluble Polyimides for Electronics and Coatings

Compounds with trifluoromethyl groups, including this compound derivatives, have been used in the synthesis of soluble polyimides. These polyimides possess high heat resistance, making them suitable for various applications in electronics, coatings, composite materials, and membranes (Chung & Kim, 2000).

Development of Fluorinated Polyimides

Fluorinated diamine monomers, similar to this compound, have been synthesized for the creation of organosoluble polyimides. These materials display enhanced soluble, thermal, optical, and gas permeability properties, making them applicable in various industrial fields (Qiu et al., 2006).

Synthesis of Polyimides with Advanced Functional Properties

Unsymmetrical diamine monomers containing trifluoromethyl groups are key in synthesizing polyimides with high glass transition temperatures, thermal stability, and desirable physical properties. These polymers are valuable in areas requiring materials with specific thermal and optical characteristics (Choi et al., 2008).

In Crystal Structural Studies

Derivatives of this compound, such as related N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides, have been examined for their structural properties in the solid state. This research contributes to a deeper understanding of molecular interactions and crystal structures (Boere et al., 2011).

Safety and Hazards

4-(Trifluoromethyl)benzenecarboximidamide is classified as a Category 2 skin irritant, a Category 2 eye irritant, and a Category 3 specific target organ toxicant (respiratory system) according to the Globally Harmonized System of Classification and Labelling of Chemicals . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .

Direcciones Futuras

The future directions for the study and application of 4-(Trifluoromethyl)benzenecarboximidamide and its derivatives are promising. The unique properties of trifluoromethyl groups have made them a focus of research in the development of new pharmaceuticals and agrochemicals . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

Mecanismo De Acción

Target of Action

4-(Trifluoromethyl)benzenecarboximidamide, also known as Flumethrin hydrochloride, is primarily used as a broad-spectrum insecticide . It is effective in controlling a variety of pests such as ticks, mosquitoes, and fleas . Therefore, its primary targets are these pests.

Mode of Action

The compound interacts with its targets by acting as a toxicant and repellent . It affects the nervous system of the pests, leading to their paralysis and eventual death .

Result of Action

The molecular and cellular effects of this compound’s action result in the paralysis and death of the pests . This is due to the compound’s toxic effects on the pests’ nervous system.

Propiedades

IUPAC Name |

4-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLGYXVBXUAGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)

![(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid](/img/structure/B139201.png)

![Dipyrazino[2,3-f:2',3'-h]quinoxaline](/img/structure/B139204.png)

![1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B139208.png)